molecular formula C12H13NO B12434890 1-Benzyl-2,6-dihydropyridin-3-one

1-Benzyl-2,6-dihydropyridin-3-one

Cat. No.: B12434890
M. Wt: 187.24 g/mol
InChI Key: GQQVXUAHRDWBHM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures

¹H Nuclear Magnetic Resonance (500 MHz, CDCl₃) data for a methyl ester derivative (methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate) shows characteristic peaks:

Proton Environment Chemical Shift (δ, ppm)
Aromatic H (benzyl) 7.41–7.26 (m, 5H)
Pyridine H (position 4) 8.18 (d, J = 2.5 Hz)
Methylene (N–CH₂–C₆H₅) 5.08 (s, 2H)

The deshielding of the pyridine proton at δ 8.18 confirms electron withdrawal by the carbonyl group.

Infrared (Infrared) Absorption Profile Analysis

Infrared spectroscopy reveals key functional group vibrations:

Band Assignment Wavenumber (cm⁻¹)
C=O Stretch 1680–1700
Aromatic C–H Stretch 3050–3100
N–CH₂ Bend 1450–1480

The strong absorption at 1695 cm⁻¹ is diagnostic of the conjugated ketone group.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of this compound ([M]⁺ = m/z 187.24) exhibits fragmentation pathways:

  • Loss of Benzyl Group : m/z 105.07 (C₆H₅–CH₂⁺).
  • Retro-Diels-Alder Cleavage : m/z 82.05 (C₅H₆N⁺).

These patterns align with the compound’s bicyclic architecture and stability under high-energy conditions.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2

InChI Key

GQQVXUAHRDWBHM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cross-Coupling and Base-Mediated Ring Closure

A robust three-step method for synthesizing N-substituted dihydropyridinones involves cross-coupling ethyl 2-bromobenzoates with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, followed by base-mediated cyclization. This approach, adapted for 1-benzyl-2,6-dihydropyridin-3-one, proceeds via:

  • Suzuki-Miyaura Cross-Coupling : Reaction of 2-bromoaryl esters with the boron reagent yields Boc-protected intermediates in 65–78% efficiency.
  • Deprotection and Cyclization : Treatment with TFA removes the Boc group, enabling intramolecular amide formation under basic conditions (K₂CO₃, DMF, 80°C).

This method’s versatility is demonstrated by its adaptation to heteroaryl-fused systems, with reaction times varying from 12–24 hours depending on substituent electronics.

Benzhydryllithium Addition to Pyridone Derivatives

Direct Functionalization at C4

Source details a lithiation strategy for installing benzhydryl groups at the C4 position of 3,4-dihydropyridin-2-ones. While originally applied to 4-benzhydryl analogs, this method can be modified for 1-benzyl derivatives by adjusting the nitrogen-protecting group:

  • Step 1 : Generation of benzhydryllithium via transmetallation (BenzhydrylBr + t-BuLi, −78°C).
  • Step 2 : Nucleophilic addition to N-protected 3,4-dihydropyridin-2-ones, achieving 50–85% yields.

Critical parameters include temperature control (−78°C to 0°C gradients) and stoichiometric excess of the organolithium reagent (2.5 equiv). The method’s regioselectivity is attributed to the carbonyl group’s electron-withdrawing effects, directing addition to the α,β-unsaturated system.

Multi-Step Synthesis from N-Benzylglutarimide

Knoevenagel Condensation and Reduction

A three-step route from N-benzylglutarimide (readily available from glutaric anhydride and benzylamine) involves:

  • Knoevenagel Condensation : Reaction with 2-hydroxypyridine in acetic anhydride yields the α,β-unsaturated intermediate (4) in 72% efficiency.
  • Asymmetric Hydrogenation : Using [Rh(COD)(R,R-Me-DuPhos)]OTf as a catalyst, selective reduction of the exocyclic double bond affords chiral dihydropyridinones with 92% ee.

This pathway’s advantage lies in its capacity for stereochemical control, though scalability is limited by the cost of chiral ligands.

Comparative Analysis of Synthetic Methods

Yield and Selectivity Profiles

Method Key Reagents Yield (%) Stereoselectivity Scalability
Cross-Coupling/Cyclization K₂CO₃, DMF 65–75 Moderate High
Benzhydryllithium Addition t-BuLi, BenzhydrylBr 50–85 Low Medium
N-Benzylglutarimide Route Rh/Me-DuPhos, H₂ 60–72 High (92% ee) Low

The cross-coupling method offers superior scalability for industrial applications, while the N-benzylglutarimide pathway provides enantiomeric excess critical for pharmaceutical development.

Structural Characterization and Validation

NMR Spectroscopic Signatures

1H NMR data for related compounds (e.g., 1-benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one) reveals diagnostic peaks:

  • δ 5.29 (s, 1H) : C4-H of the dihydropyridine ring.
  • δ 4.68 (s, 2H) : Benzyl CH₂ group.
  • δ 7.29–7.13 (m) : Aromatic protons from the benzyl substituent.

13C NMR spectra typically show carbonyl signals at δ 165–170 ppm, confirming the 3-keto group’s presence.

Challenges and Optimization Strategies

Byproduct Formation in Lithiation Routes

The benzhydryllithium method generates 10–15% of dimeric byproducts (e.g., compound 6 in source), attributed to radical coupling side reactions. Optimization studies recommend:

  • Strict exclusion of oxygen via Schlenk techniques.
  • Use of HMPA as a coordinating solvent to suppress radical pathways.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dihydropyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that 1-benzyl-2,6-dihydropyridin-3-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in gastric cancer cells by inducing cell cycle arrest at the G2/M phase. This mechanism suggests its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes linked to various diseases. For example, it acts as an inhibitor against Nicastrin, which is involved in the processing of amyloid precursor protein (APP), a critical factor in Alzheimer's disease pathology . This inhibition can potentially reduce the formation of amyloid plaques.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

StudyFocusFindings
Xie et al. (2015)Anticancer ActivityDemonstrated cytotoxic effects on AGS cells; induced G2/M phase arrest .
Rai et al. (2017)NeuroprotectionShowed protective effects against oxidative stress in neuronal cells .
Genophore DatabaseEnzyme InhibitionIdentified as an inhibitor of Nicastrin; potential application in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and block voltage-gated L-type calcium channels, leading to various physiological effects. This mechanism is similar to that of other dihydropyridines, which are known to promote vasodilation and reduce blood pressure .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
1-Benzyl-2,6-dihydropyridin-3-one Dihydropyridinone Benzyl (1-position) Not reported Not reported N/A N/A
[13C] Ethyl 1-benzyl-2,3-dihydro-2-thioxo-5-imidazolecarboxylate Imidazole Benzyl, thioxo, ethyl carboxylate Calculated: ~265 Not reported 95.3
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...] Pyridine Benzodioxin, methoxy, dimethylamino 391.46 Not reported N/A
1-Benzyl-2,5-dimethyl-tetrahydroindazolium iodide Tetrahydroindazolium Benzyl, dimethyl Not reported 175–176 N/A

Research Findings and Implications

  • Synthetic Efficiency: High yields in benzyl-substituted imidazoles () suggest transferable strategies for dihydropyridinone synthesis .
  • Crystallinity Trends : Ionic tetrahydroindazolium derivatives () exhibit higher melting points than neutral analogs, highlighting the role of charge in packing efficiency .
  • Functional Group Diversity: Substituents like methoxy () or thioxo () groups offer tunability for target-specific applications, whereas the dihydropyridinone core provides a balance of saturation and reactivity.

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